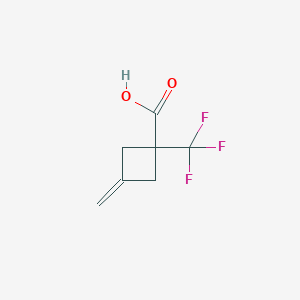

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H7F3O2 . It has a molecular weight of 180.13 . The compound is typically stored at room temperature and is available in liquid form .

Synthesis Analysis

The synthesis of this compound can be achieved starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Synthesis and Chemical Properties :

- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, which include derivatives of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, have been synthesized. This synthesis explores transformations of the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).

Potential in Medical Imaging :

- While not directly involving the exact compound , closely related compounds like fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have been synthesized for use in positron emission tomography (PET), highlighting the potential of similar compounds in medical imaging applications (Shoup & Goodman, 1999).

Applications in Organic Synthesis :

- Research involving methyl 3-formylcyclobutene-3-carboxylate, which is structurally related to the compound of interest, demonstrates applications in organic synthesis, particularly in the study of electrocyclic reactions and the synthesis of pyrane derivatives (Niwayama & Houk, 1992).

Use in Peptide Dendrimers Synthesis :

- Cyclobutane-containing peptide dendrimers have been synthesized, showcasing the utility of cyclobutane derivatives in creating complex molecular architectures, such as in the synthesis of C3-symmetric peptide dendrimers (Gutiérrez-Abad, Illa, & Ortuño, 2010).

Innovations in Cyclobutane Derivatives :

- Research on 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives illustrates the ongoing innovation in the field of cyclobutane derivatives, with applications as versatile building blocks in organic chemistry (Grellepois, Kikelj, Coia, & Portella, 2012).

Photocycloaddition and Hydrodebromination :

- A study in 2023 details the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, which includes processes like [2+2]-photocycloaddition and water-assisted hydrodebromination. This showcases advanced techniques in the synthesis of complex cyclobutane structures (Hu, Xu, Liu, & Guo, 2023).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention may be required .

Mechanism of Action

Target of Action

The primary targets of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound can be converted to its cf3 carbinols upon treatment with tmscf3 and a fluoride source .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .

Properties

IUPAC Name |

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMQVJVEDSGMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)

![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)

![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)

![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}naphthalene-1-carboxamide](/img/structure/B2811584.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2811586.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811587.png)

![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)